rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid
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Overview
Description
rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclohexene ring. The presence of chiral centers makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-1-(4-Methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclohexene ring. This combination of functional groups and chiral centers makes it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
QOUDZMWPQSGONB-WDSKDSINSA-N |
Isomeric SMILES |
C1C=C[C@@H](C[C@H]1C(=O)O)N |
Canonical SMILES |
C1C=CC(CC1C(=O)O)N |
Origin of Product |
United States |
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